

Investigating ferronickel for battery and energy storage applications.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferronickel

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Application Notes and Protocols: Ferronickel in Energy Storage

This document provides detailed application notes and protocols for researchers and scientists investigating the use of **ferronickel** and related ferrite compounds in batteries and supercapacitors.

Introduction

Ferronickel, a ferroalloy primarily composed of iron and nickel, is emerging as a versatile and cost-effective material for energy storage applications. Traditionally used in the manufacturing of stainless steel, its unique electronic, magnetic, and catalytic properties are now being harnessed for next-generation batteries and supercapacitors.[1] Nickel-based materials have a long history in rechargeable batteries, from early nickel-iron (Ni-Fe) and nickel-cadmium (Ni-Cd) systems to modern nickel-metal hydride (Ni-MH) and nickel-rich cathodes in lithium-ion batteries (LIBs).[2] **Ferronickel** and its derivatives, such as FeNi₃ alloys and nickel ferrite (NiFe₂O₄) spinels, offer compelling advantages including high theoretical capacities, enhanced catalytic activity for oxygen reactions, and the use of earth-abundant elements.[3][4]

This document outlines the application of **ferronickel**-based materials in three key areas:

- As an Electrocatalyst in Metal-Air Batteries: Specifically focusing on Zinc-Air Batteries.
- As an Anode Material in Lithium-Ion Batteries: Leveraging its high capacity.

- As an Electrode Material in Supercapacitors: Utilizing its pseudocapacitive properties.

Application: Bifunctional Oxygen Electrocatalyst in Zinc-Air Batteries

Ferronickel alloys, particularly in nanostructured forms, have demonstrated exceptional performance as bifunctional catalysts for both the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), which are critical for the charge and discharge cycles of rechargeable metal-air batteries.[3][5] The FeNi₃ composition, often integrated with nitrogen-doped carbon (NC) supports, shows synergistic effects that enhance catalytic activity and stability.[3]

Data Presentation: Performance of FeNi₃-Based Catalysts

The following table summarizes the electrochemical performance of a FeNi₃ catalyst encapsulated in N-doped carbon nanotubes (FeNi₃@NC) for use in Zinc-Air batteries.[3]

Parameter	Value	Conditions
OER Performance		
Overpotential @ 10 mA cm ⁻²	291 mV	-
Zn-Air Battery Performance		
Specific Capacity	658 mAh gZn ⁻¹	-
Peak Power Density	149.7 mW cm ⁻²	-
Long-Term Stability	> 280 hours	-

Experimental Protocols

Protocol 1: Synthesis of FeNi₃@NC Hybrid Catalyst

This protocol is based on a ligand-assisted and in-situ catalytic assembly strategy.[3]

Materials:

- Iron (III) chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Nickel (II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- 2-methylimidazole
- Dicyandiamide
- Methanol
- Deionized (DI) water

Procedure:

- Preparation of Precursor Solution: Dissolve $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ and $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in a 1:3 molar ratio in methanol.
- Ligand Addition: Add a methanolic solution of 2-methylimidazole to the metal salt solution and stir vigorously to form a metal-organic framework (MOF) precursor.
- Aging: Age the resulting suspension to allow for complete MOF formation.
- Collection and Washing: Centrifuge the suspension to collect the solid precursor. Wash thoroughly with methanol to remove unreacted reagents.
- Drying: Dry the washed precursor in a vacuum oven.
- Pyrolysis: Mix the dried MOF precursor with dicyandiamide and pyrolyze under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 800-1000°C). The dicyandiamide serves as a nitrogen and carbon source for the in-situ growth of N-doped carbon nanotubes.
- Post-Treatment: After cooling to room temperature, the resulting black powder ($\text{FeNi}_3\text{@NC}$) is collected for characterization and use.

Protocol 2: Fabrication and Assembly of a Zn-Air Battery

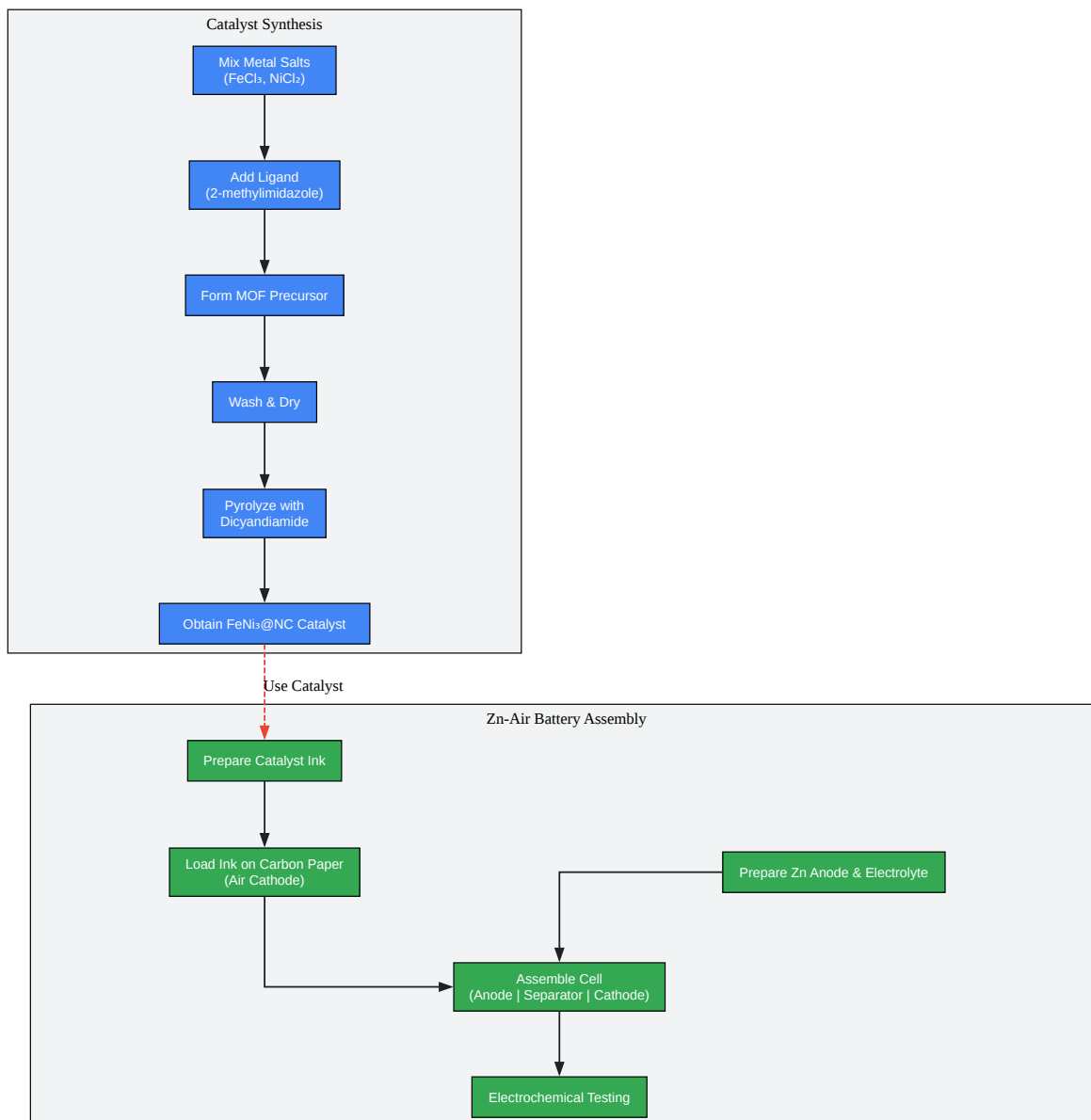
Materials:

- FeNi₃@NC catalyst ink (catalyst powder, Nafion solution, isopropanol)
- Carbon paper (air diffusion layer)
- Polished zinc plate (anode)
- 6 M KOH solution (electrolyte)
- Separator (e.g., Celgard)
- Battery casing (e.g., coin cell)

Procedure:

- Cathode Preparation: a. Prepare a catalyst ink by ultrasonically dispersing the FeNi₃@NC powder in a mixture of isopropanol and Nafion solution. b. Load the ink onto a piece of carbon paper (gas diffusion layer) to a desired mass loading and dry it to form the air cathode.
- Anode Preparation: Use a polished zinc plate as the anode.
- Electrolyte Soaking: Soak the separator in the 6 M KOH electrolyte.
- Cell Assembly: a. Place the zinc plate anode at the bottom of the battery casing. b. Place the electrolyte-soaked separator on top of the anode. c. Place the prepared air cathode on top of the separator. d. Seal the cell, ensuring the air cathode is exposed to air through perforations in the casing.
- Electrochemical Testing: Connect the assembled battery to a battery testing system to evaluate its discharge/charge profiles, capacity, power density, and cycling stability.

Visualization: Workflow for Catalyst Synthesis and Battery Assembly



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Caption: Workflow for FeNi₃@NC synthesis and Zn-Air battery fabrication.

Application: Anode Material in Lithium-Ion Batteries

Spinel ferrites like zinc ferrite (ZnFe_2O_4) and nickel ferrite (NiFe_2O_4) are being investigated as high-capacity anode materials for LIBs.[4] They operate via a conversion reaction mechanism, which offers a much higher theoretical specific capacity compared to conventional graphite anodes (372 mAh g^{-1}).[4][6] For instance, ZnFe_2O_4 has a theoretical capacity of 1072 mAh g^{-1} . [4] Doping with nickel can further enhance electrochemical performance.

Data Presentation: Performance of Ni-Doped Zinc Ferrite Anodes

The table below presents data for $\text{Ni}_x\text{Zn}_{1-x}\text{Fe}_2\text{O}_4$ compounds prepared by a hydrothermal method, showing the impact of nickel doping on performance in a lithium-ion cell.[4]

Material Composition	1st Cycle Discharge Capacity (mAh g^{-1})	Capacity after 100 Cycles (mAh g^{-1})
ZnFe_2O_4 ($x=0$)	~1400	~700
$\text{Ni}_{0.25}\text{Zn}_{0.75}\text{Fe}_2\text{O}_4$	1488	856
$\text{Ni}_{0.5}\text{Zn}_{0.5}\text{Fe}_2\text{O}_4$	~1350	~750
$\text{Ni}_{0.75}\text{Zn}_{0.25}\text{Fe}_2\text{O}_4$	~1200	~600
NiFe_2O_4 ($x=1$)	~1100	~450

Experimental Protocols

Protocol 3: Synthesis of $\text{Ni}_{0.25}\text{Zn}_{0.75}\text{Fe}_2\text{O}_4$ Nanoparticles

This protocol describes a hydrothermal synthesis followed by heat treatment.[4]

Materials:

- Zinc nitrate ($\text{Zn}(\text{NO}_3)_2$)
- Nickel nitrate ($\text{Ni}(\text{NO}_3)_2$)
- Iron nitrate ($\text{Fe}(\text{NO}_3)_3$)

- Sodium hydroxide (NaOH)
- DI water

Procedure:

- **Precursor Solution:** Prepare an aqueous solution containing stoichiometric amounts of zinc nitrate, nickel nitrate, and iron nitrate (e.g., for $\text{Ni}_{0.25}\text{Zn}_{0.75}\text{Fe}_2\text{O}_4$, use a Ni:Zn:Fe molar ratio of 0.25:0.75:2).
- **Precipitation:** Add a NaOH solution dropwise to the precursor solution under vigorous stirring until a high pH is reached, causing the metal hydroxides to co-precipitate.
- **Hydrothermal Treatment:** Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal and heat at a specified temperature (e.g., 180°C) for several hours (e.g., 12 hours).
- **Washing and Drying:** After cooling, collect the precipitate by centrifugation, wash repeatedly with DI water and ethanol to remove impurities, and dry in an oven.
- **Calcination:** Calcine the dried powder in air at an elevated temperature (e.g., 500-700°C) for several hours to form the crystalline spinel ferrite phase.

Protocol 4: Anode Fabrication and Coin Cell Assembly

Materials:

- Synthesized $\text{Ni}_{0.25}\text{Zn}_{0.75}\text{Fe}_2\text{O}_4$ active material
- Carbon black (conductive agent)
- Polyvinylidene fluoride (PVDF) binder
- N-methyl-2-pyrrolidone (NMP) solvent
- Copper foil (current collector)
- Lithium metal foil (counter/reference electrode)

- Separator (e.g., Celgard)
- Electrolyte (e.g., 1 M LiPF₆ in EC/DMC 1:1 v/v)[7]
- Coin cell components (casings, spacers, springs)

Procedure:

- **Slurry Preparation:** Mix the active material, carbon black, and PVDF binder in an 8:1:1 weight ratio. Add NMP solvent and mix thoroughly (e.g., in a planetary mixer) to form a homogeneous slurry.
- **Electrode Casting:** Cast the slurry onto a copper foil using a doctor blade.
- **Drying:** Dry the coated foil in a vacuum oven at ~120°C for at least 12 hours to remove the NMP solvent.
- **Electrode Punching:** Punch circular electrodes from the dried foil.
- **Cell Assembly:** Assemble a 2032-type coin cell inside an argon-filled glove box. The assembly stack is as follows: negative casing, spacer, Li metal foil, separator, ferrite electrode, spacer, spring, and positive casing. Add a few drops of electrolyte onto the separator before sealing.
- **Aging and Testing:** Let the cell rest for 24 hours to ensure complete electrolyte wetting. Then, perform galvanostatic charge-discharge cycling and other electrochemical measurements.

Visualization: Logical Relationship in Ferrite Anode Function

Caption: Conversion reaction mechanism of a ferrite anode in a Li-ion battery.

Application: Electrode Material in Supercapacitors

Ferrite nanoparticles, including nickel ferrite (NiFe₂O₄), exhibit excellent pseudocapacitive behavior, making them promising electrode materials for supercapacitors.[8][9][10] Charge storage in these materials arises from fast and reversible faradaic redox reactions at the electrode-electrolyte interface.[10] Combining these ferrites with highly conductive materials

like reduced graphene oxide (rGO) can further enhance performance by improving charge transport and increasing the active surface area.[\[8\]](#)

Data Presentation: Performance of NiFe₂O₄-Based Supercapacitors

The following table summarizes the performance of different nickel ferrite-based electrodes for supercapacitor applications.

Electrode Material	Specific Capacitance (F/g)	Current Density (A/g)	Capacitance Retention	Reference
NiFe ₂ O ₄ Nanoplates	466	1	100% after 10,000 cycles	[9]
NiFe ₂ O ₄ /rGO (NFG)	~800 (estimated from ternary)	1	-	[8]
Polyaniline/NiFe ₂ O ₄ /rGO (PNFG)	1134.28	1	76.46% @ 10 A/g	[8]

Experimental Protocols

Protocol 5: Synthesis of NiFe₂O₄ Nanoplates

This protocol describes a one-step hydrothermal method.[\[9\]](#)

Materials:

- Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
- Urea (CO(NH₂)₂)
- DI water

Procedure:

- **Solution Preparation:** Dissolve stoichiometric amounts of nickel nitrate and iron nitrate (1:2 molar ratio) in DI water.
- **Urea Addition:** Add urea to the solution and stir until fully dissolved. Urea acts as a precipitating agent that decomposes upon heating to provide a homogeneous alkaline environment.
- **Hydrothermal Reaction:** Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal and heat at a specified temperature (e.g., 160°C) for a set duration (e.g., 12 hours).
- **Product Collection:** After the autoclave cools down, collect the brown precipitate by centrifugation.
- **Washing and Drying:** Wash the product multiple times with DI water and ethanol to remove any residual ions. Dry the final NiFe_2O_4 nanoplate powder in an oven at 80°C.

Protocol 6: Supercapacitor Electrode and Symmetric Cell Fabrication

Materials:

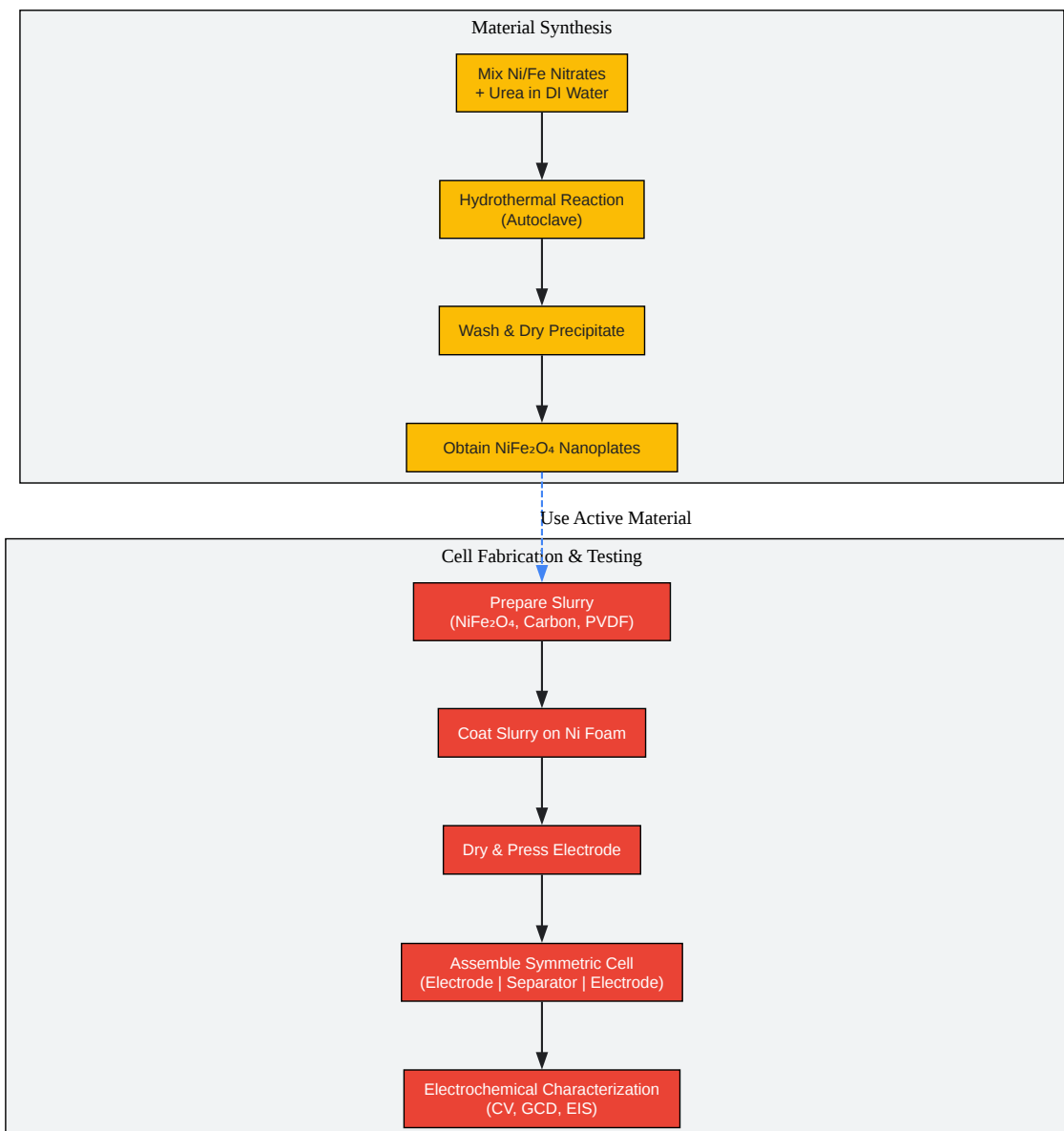
- Synthesized NiFe_2O_4 active material
- Acetylene black (conductive additive)
- PVDF binder
- NMP solvent
- Nickel foam (current collector)
- Aqueous electrolyte (e.g., 6 M KOH)
- Separator paper

Procedure:

- **Electrode Slurry:** Prepare a slurry by mixing the NiFe_2O_4 nanoplates, acetylene black, and PVDF in a weight ratio of 80:10:10 in NMP solvent.

- **Electrode Preparation:** Coat the slurry onto a piece of pre-cleaned nickel foam. Press the coated foam at ~10 MPa to ensure good contact and then dry it in a vacuum oven at 120°C for 12 hours.
- **Symmetric Cell Assembly:** a. Cut two identical electrodes from the prepared nickel foam. b. Soak the electrodes and a piece of separator paper in the 6 M KOH electrolyte. c. Assemble a symmetric two-electrode cell (e.g., in a coin cell) in the configuration: Electrode | Separator | Electrode.
- **Electrochemical Analysis:** Use techniques like Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS) to evaluate the supercapacitor's performance, including specific capacitance, energy density, power density, and cycle life.

Visualization: Experimental Workflow for Supercapacitor Fabrication



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Caption: Workflow for NiFe_2O_4 synthesis and supercapacitor fabrication.

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- To cite this document: BenchChem. [Investigating ferronickel for battery and energy storage applications.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1172207#investigating-ferronickel-for-battery-and-energy-storage-applications\]](https://www.benchchem.com/product/b1172207#investigating-ferronickel-for-battery-and-energy-storage-applications)

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